L-Glutamic acid di-tert-butyl ester hydrochloride
Overview
Description
L-Glutamic acid di-tert-butyl ester hydrochloride is a C-terminal and R-chain blocked derivative of L-glutamate . It may be useful in the synthesis of substance P antagonistic peptides .
Synthesis Analysis
The synthesis of L-Glutamic acid di-tert-butyl ester hydrochloride involves several steps. The mixture is poured into distilled water, NaHCO3 solution is added, the organic phase is separated, the organic layer is dried with MgSO4, the filtrate is rotated dry. The residue is dissolved in dry Et2O (50 mL), dry HCl gas is drummed in, and the solvent is evaporated to obtain L-Glutamic acid di-tert-butyl ester hydrochloride .
Molecular Structure Analysis
The empirical formula of L-Glutamic acid di-tert-butyl ester hydrochloride is C13H25NO4 · HCl . Its molecular weight is 295.80 . The SMILES string is Cl [H]. [H] [C@] (N) (CCC (=O)OC (C) (C)C)C (=O)OC (C) (C)C
.
Physical And Chemical Properties Analysis
L-Glutamic acid di-tert-butyl ester hydrochloride is a white powder . It has an assay of ≥98% . It should be stored at a temperature of −20°C .
Scientific Research Applications
Peptide Synthesis and Antimicrobial Activity
A novel fullerene derivative containing a free amino group has been condensed with N-Fmoc-L-glutamic acid alpha-tert-butyl ester to create a C60-functionalized amino acid. This acid was used for solid-phase peptide synthesis, resulting in a final peptide with high water solubility and antimicrobial activity against certain bacteria (Pellarini et al., 2001).
Role in Steric Hindrance and Enantiomeric Separations
In a study examining the role of steric hindrance near stereogenic centers of glutamic acid-based polymeric surfactants, including glutamic acid tert-butyl ester, the impact on the separation of various compounds was investigated. The study involved micellar electrokinetic chromatography (MEKC) and explored hydrophobicity variation with pH (Thibodeaux et al., 2003).
Synthesis of Block-Sequence Polypeptides
A study focused on the synthesis of block-sequence polypeptides using tert-butyl-l-glutamate and benzyl-l-glutamate, resulting in polypeptides capable of adopting helical structures and being modified for various applications (Lavilla et al., 2016).
Synthesis of Chiral Glutamic Acid Derivatives
Research on the synthesis of various glutamic acid derivatives, including the use of tert-butyl-l-glutamate, has led to the creation of diverse delta, epsilon-unsaturated alpha-amino acids, expanding the range of enantiopure non-natural alpha-amino acids (Constantinou-Kokotou et al., 2001).
Polymer Synthesis and Modification
l-Glutamic acid diketopiperazine ω-alkenyl esters, including tert-butyl esters, were synthesized and polymerized to create polymers with potential applications in materials science. These polymers demonstrated melting temperatures around 150 °C and crystalline structures (Terada et al., 2008).
Controlled Aggregation of Modified Amino Acids
The self-assembled structure of modified amino acids, including Fmoc-L-glutamic acid 5-tert-butyl ester, was studied. These structures are intriguing for potential applications in material chemistry and biosciences (Gour et al., 2021).
Catalytic Enantioselective Synthesis
L-Glutamic acid tert-butyl ester was used in the catalytic enantioselective synthesis of 4-alkylidenyl glutamic acid derivatives, illustrating its role in the creation of structurally diverse amino acid derivatives (Ramachandran et al., 2005).
Safety And Hazards
When handling L-Glutamic acid di-tert-butyl ester hydrochloride, avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves should be used .
Future Directions
properties
IUPAC Name |
ditert-butyl (2S)-2-aminopentanedioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEYMWCCUAOUKZ-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186348 | |
Record name | L-Glutamic acid, bis(1,1-dimethylethyl)ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid di-tert-butyl ester hydrochloride | |
CAS RN |
32677-01-3 | |
Record name | L-Glutamic acid, 1,5-bis(1,1-dimethylethyl) ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32677-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamic acid, bis(1,1-dimethylethyl)ester, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032677013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamic acid, bis(1,1-dimethylethyl)ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl L-glutamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.